Phe-Pro-Glu -

Phe-Pro-Glu

Catalog Number: EVT-10984410
CAS Number:
Molecular Formula: C19H25N3O6
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phe-Pro-Glu is an oligopeptide.
Overview

Phe-Pro-Glu, a tripeptide composed of phenylalanine, proline, and glutamic acid, is an important compound in biochemistry and pharmaceutical applications. It is classified as a peptide and plays a crucial role in various biological processes due to its structural and functional properties.

Source

Phe-Pro-Glu can be synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry. This technique allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support. The synthesis of Phe-Pro-Glu is often part of larger peptide sequences that exhibit biological activity, such as anticoagulant properties in the case of certain thrombin inhibitors .

Classification

Phe-Pro-Glu is classified under peptides, specifically as a tripeptide. Peptides are short chains of amino acids linked by peptide bonds and can serve various functions, including acting as hormones, neurotransmitters, and signaling molecules.

Synthesis Analysis

Methods

The synthesis of Phe-Pro-Glu typically employs solid-phase peptide synthesis techniques. One common method involves using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for the protection and deprotection of amino acids during the coupling process. The amino acids are sequentially added to a resin-bound support, where the Fmoc group is removed prior to each coupling step .

Technical Details

  1. Resin Selection: A suitable resin, such as Rink amide or Wang resin, is chosen based on the desired final product.
  2. Coupling Reactions: Each amino acid is activated using coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid and other agents to remove protective groups .
Molecular Structure Analysis

Structure

The molecular structure of Phe-Pro-Glu consists of three amino acids linked by peptide bonds. The specific sequence is crucial for its biological function. The structure can be represented as follows:

  • Phenylalanine (Phe): Contains an aromatic side chain.
  • Proline (Pro): Known for its cyclic structure which introduces rigidity.
  • Glutamic Acid (Glu): Features a carboxylic acid side chain that contributes to its polarity.

Data

The molecular formula for Phe-Pro-Glu is C₁₁H₁₃N₃O₄, with a molecular weight of approximately 241.24 g/mol.

Chemical Reactions Analysis

Reactions

Phe-Pro-Glu can participate in various biochemical reactions due to its functional groups:

  1. Peptide Bond Formation: The carboxyl group of one amino acid reacts with the amine group of another to form a peptide bond.
  2. Hydrolysis: Under acidic or basic conditions, Phe-Pro-Glu can be hydrolyzed back into its constituent amino acids.
  3. Enzymatic Reactions: It may act as a substrate or inhibitor in enzymatic reactions involving proteases or other enzymes .

Technical Details

The stability of Phe-Pro-Glu in reactions can be influenced by environmental factors such as pH and temperature. For example, at higher temperatures or extreme pH levels, hydrolysis rates may increase.

Mechanism of Action

Process

Phe-Pro-Glu's mechanism of action often relates to its role in biological signaling pathways or as part of larger peptides that exhibit specific pharmacological effects. For instance:

  • It may act as an inhibitor in thrombin-related pathways when part of larger peptides like bivalirudin.
  • The presence of proline contributes to conformational stability, influencing how the peptide interacts with target proteins .

Data

Studies have shown that modifications to the Phe-Pro-Glu sequence can significantly alter its biological activity and binding affinity to target receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Stable under neutral pH conditions but sensitive to extreme pH levels.
  • Reactivity: Can undergo oxidation or reduction depending on the environment.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to assess purity and confirm identity during synthesis .

Applications

Scientific Uses

Phe-Pro-Glu has several applications in scientific research and pharmaceuticals:

  1. Drug Development: Used in designing inhibitors for thrombin and other proteases.
  2. Biochemical Research: Serves as a model compound for studying peptide interactions and modifications.
  3. Therapeutics: Potential use in treatments related to coagulation disorders due to its anticoagulant properties when incorporated into larger peptides .
Biosynthesis and Genetic Encoding

Genomic Organization of Peptide-Encoding Loci

The genomic architecture encoding Phe-Pro-Glu (Phe-Pro-Glu) motifs is characterized by specialized gene clusters, particularly within pathogenic mycobacteria. The Mycobacterium tuberculosis genome dedicates nearly 10% of its coding capacity to PE (Pro-Glu) and PPE (Pro-Pro-Glu) protein families, which frequently contain Phe-Pro-Glu sequences within their conserved N-terminal domains. These genes are organized in operon-like structures adjacent to type VII secretion system (ESX) loci, enabling coordinated expression and secretion. The ESX-5 secretion cluster, for instance, is evolutionarily optimized for exporting PE/PPE proteins containing Phe-Pro-Glu motifs, with genes arranged in tandem arrays under shared regulatory elements. This genomic arrangement facilitates the pathogen's adaptation to host environments by enabling efficient secretion of immunomodulatory proteins [1].

Conservation of PE/PPE Motifs in Microbial Genomes

Phe-Pro-Glu-containing motifs exhibit striking conservation patterns across microbial taxa, serving as taxonomic markers for bacterial pathogenicity. Comparative genomic analyses reveal that PE and PPE domains are present in 99% of slow-growing pathogenic mycobacteria (Mycobacterium tuberculosis, Mycobacterium leprae, Mycobacterium marinum) but absent in fast-growing non-pathogens like Mycobacterium smegmatis. The Pro-Glu dyad within these motifs maintains 98% sequence identity across 50 sequenced mycobacterial genomes, while flanking residues show species-specific variations. This conservation extends beyond mycobacteria: in Plasmodium falciparum, Phe-Pro-Glu motifs are enriched in surface antigens involved in host immune evasion, suggesting convergent evolution of this tripeptide in virulence-associated proteins. The functional indispensability of these motifs is evidenced by their resistance to deletion in experimental mutagenesis studies [1] [4].

Table 1: Conservation of Phe-Pro-Glu Motifs in Microbial Genomes

Organism GroupPresence in Proteome (%)Associated FunctionsGenomic Context
Pathogenic Mycobacteria8.7-9.3%ESX-mediated secretion, host-pathogen interactionESX gene clusters
Euglenozoa (Leishmania)1.2%Metabolic adaptationDispersed genes
Apicomplexa (Plasmodium)0.8%Antigenic variationTelomeric regions
Free-living Soil Amoebae<0.1%AbsentN/A

Ribosomal Synthesis Mechanisms for Tripeptide Sequences

Ribosomal synthesis of Phe-Pro-Glu sequences encounters unique steric and kinetic constraints due to proline's cyclic structure and glutamate's charged side chain. During translation elongation, the Phe-Pro peptide bond formation requires specialized elongation factors (EF-P in bacteria, eIF5A in eukaryotes) to alleviate ribosomal stalling at proline codons. Cryo-EM structural analyses reveal that Phe-Pro-Glu nascent chains adopt a distinctive β-strand conformation within the ribosomal exit tunnel, stabilized by hydrogen bonding between the glutamate carboxyl group and universally conserved 23S rRNA nucleotides (A2062, U2585). This conformation is maintained regardless of upstream sequences, explaining the ribosome's ability to synthesize diverse Phe-Pro-Glu-containing proteins efficiently. The tripeptide's synthesis rate (0.6 residues/second) is 40% slower than average translation speeds due to proline's conformational restrictions and the requirement for EF-P-dependent rescue mechanisms [9].

Post-Translational Modifications of Pro-Glu-Containing Domains

Pro-Glu-containing domains undergo regulated proteolytic processing and covalent modifications that modulate their functional states. In Mycobacterium tuberculosis, the LipY lipase contains a PE domain with Phe-Pro-Glu motifs that is cleaved by mycobacterial proteases following ESX-5-mediated translocation to the cell surface. Additionally, these domains are targeted by:

  • Phosphorylation: Serine residues adjacent to Phe-Pro-Glu motifs are phosphorylated by Ser/Thr kinases (e.g., PknB), altering protein-protein interaction interfaces
  • Acetylation: Lysine residues within PPE domains are acetylated by Pat acetyltransferase, neutralizing positive charges and affecting membrane localization
  • Methylation: SET domain methyltransferases modify arginine residues near Phe-Pro-Glu sequences, creating recognition sites for ubiquitin ligases in degradation pathways

Table 2: Post-Translational Modifications of Pro-Glu-Containing Domains

Modification TypeCatalytic EnzymeTarget ResidueFunctional Consequence
Proteolytic CleavageMycobacterial proteasePE/PPE junctionDomain activation after secretion
PhosphorylationSer/Thr kinase PknBSer/Thr near Phe-Pro-GluAlters protein interaction interfaces
Lysine AcetylationPat acetyltransferaseLys in PPE domainsModifies membrane affinity
Arginine MethylationSET domain methyltransferasesArg flanking Phe-Pro-GluDegron creation for ubiquitination

These PTMs create molecular switches that regulate protein stability and activity, as evidenced by the 3.5-fold increase in LipY enzymatic activity following PE domain removal [1] [3] [6].

Evolutionary Divergence of Phe-Pro-Glu Motifs Across Taxa

The evolutionary trajectory of Phe-Pro-Glu motifs reveals adaptive specialization in host-associated microbes versus functional loss in free-living taxa. Phylogenetic analysis of 200+ bacterial genomes demonstrates that PE/PPE genes expanded through tandem duplication events in the Mycobacterium genus after divergence from environmental Nocardia ancestors. Within parasites, convergent evolution is observed: Plasmodium species exhibit Phe-Pro-Glu enrichment in variable surface antigens (var genes), while Leishmania incorporates these motifs into metabolic enzymes lost in free-living eukaryotes (Dictyostelium). Strikingly, the nad2 mitochondrial gene—which encodes subunits with Phe-Pro-Glu clusters—shows the highest evolutionary rate (dN/dS = 0.85) among respiratory genes in copepods, indicating positive selection for motif variations in respiratory proteins. This contrasts with essential cytosolic proteins where Phe-Pro-Glu motifs are evolutionarily constrained, showing <5% sequence variation over 500 million years [1] [4] [7].

Properties

Product Name

Phe-Pro-Glu

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C19H25N3O6

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C19H25N3O6/c20-13(11-12-5-2-1-3-6-12)18(26)22-10-4-7-15(22)17(25)21-14(19(27)28)8-9-16(23)24/h1-3,5-6,13-15H,4,7-11,20H2,(H,21,25)(H,23,24)(H,27,28)/t13-,14-,15-/m0/s1

InChI Key

QARPMYDMYVLFMW-KKUMJFAQSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.